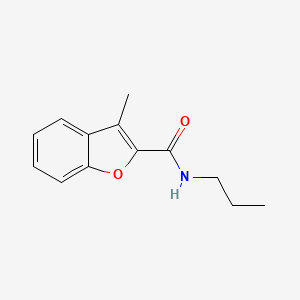
3-Isobutylquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-Isobutylquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazoline core with an isobutyl group at the 3-position and two carbonyl groups at the 2 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylquinazoline-2,4(1H,3H)-dione typically involves the reaction of isobutylamine with anthranilic acid derivatives under specific conditions. One common method includes the use of a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to accelerate the reaction. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isobutylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
3-Isobutylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Isobutylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the isobutyl group at the 3-position.
3-Methylquinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of an isobutyl group.
3-Phenylquinazoline-2,4(1H,3H)-dione: Features a phenyl group at the 3-position.
Uniqueness
3-Isobutylquinazoline-2,4(1H,3H)-dione is unique due to its isobutyl substitution, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to other quinazoline derivatives.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPZRCDSWUXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249061 | |
| Record name | 3-(2-Methylpropyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25329-24-2 | |
| Record name | 3-(2-Methylpropyl)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25329-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylpropyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


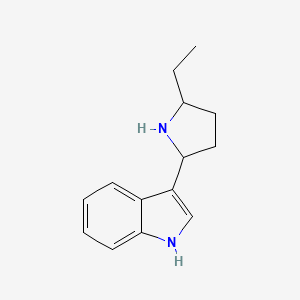
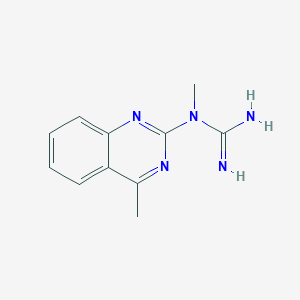
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)
![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)

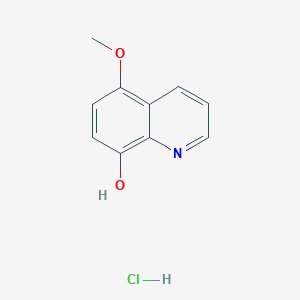
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
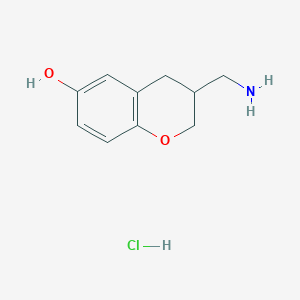
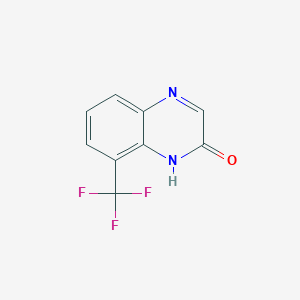
![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)
![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
